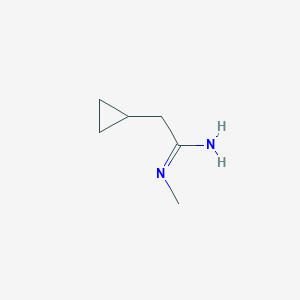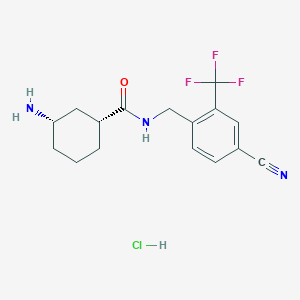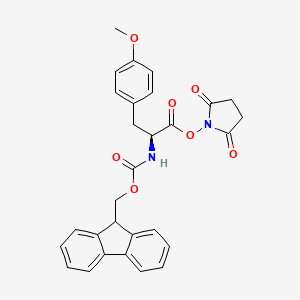![molecular formula C8H9ClN2 B12991482 (R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12991482.png)
(R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a heterocyclic compound that features a chlorine atom and an amine group attached to a cyclopenta[b]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents can lead to the formation of cyclopenta[b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cyclopenta[b]pyridin-5-one analogues .
Applications De Recherche Scientifique
®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A similar compound that can be synthesized through oxidation reactions.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Uniqueness
®-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is unique due to the presence of the chlorine atom and the specific arrangement of the cyclopenta[b]pyridine ring. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C8H9ClN2 |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
(7R)-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine |
InChI |
InChI=1S/C8H9ClN2/c9-6-3-4-11-8-5(6)1-2-7(8)10/h3-4,7H,1-2,10H2/t7-/m1/s1 |
Clé InChI |
CXJFOTJBVXZOOC-SSDOTTSWSA-N |
SMILES isomérique |
C1CC2=C(C=CN=C2[C@@H]1N)Cl |
SMILES canonique |
C1CC2=C(C=CN=C2C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



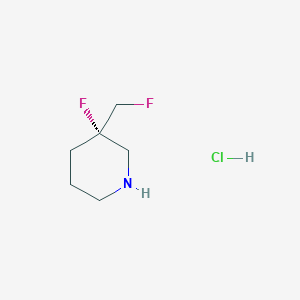
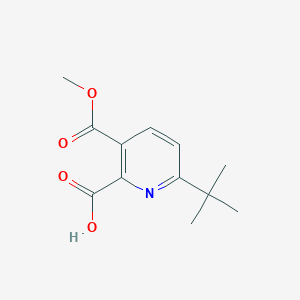
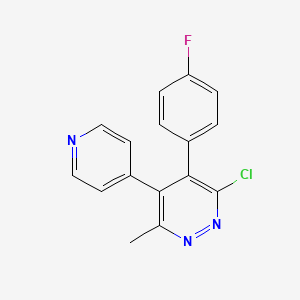
![(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12991431.png)
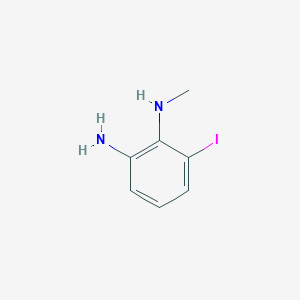
![(S)-N-(1-(3-(5-(ethylamino)-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12991439.png)
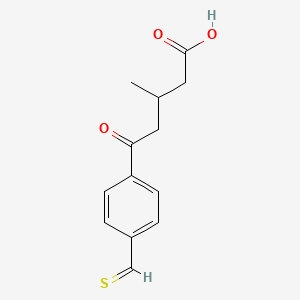

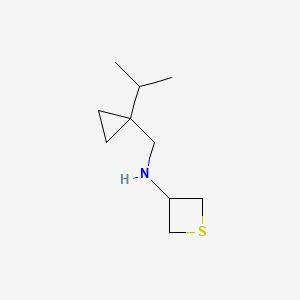
![tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12991460.png)
